6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid
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Overview
Description
6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-b]pyridazine core with a chlorine atom at the 6th position and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-chloropyrazole with diethyl oxalate, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazolo[1,5-b]pyridazine core.
Substitution: The chlorine atom at the 6th position can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylated derivatives, while substitution reactions can yield a variety of substituted pyrazolo[1,5-b]pyridazine derivatives .
Scientific Research Applications
6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid: Similar structure but with a pyridine ring instead of a pyridazine ring.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring and are known for their fluorescence properties.
Uniqueness
6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group. This combination of features makes it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C7H4ClN3O2 |
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Molecular Weight |
197.58 g/mol |
IUPAC Name |
6-chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-2-1-5-4(7(12)13)3-9-11(5)10-6/h1-3H,(H,12,13) |
InChI Key |
PFKNLAGEOFHHMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=C(C=N2)C(=O)O)Cl |
Origin of Product |
United States |
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